molecular formula C11H11BrN2 B12071164 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole CAS No. 1020724-91-7

5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole

Cat. No.: B12071164
CAS No.: 1020724-91-7
M. Wt: 251.12 g/mol
InChI Key: OTKPPYWRCHXJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

    Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include corresponding aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-(bromomethyl)-3-methyl-1-phenyl-1H-pyrazole: can be compared with other bromomethyl-substituted pyrazoles and phenyl-substituted pyrazoles.

    Benzyl bromide: Similar in structure but lacks the pyrazole ring.

    3-methyl-1-phenyl-1H-pyrazole: Similar but lacks the bromomethyl group.

Uniqueness

The presence of both the bromomethyl and phenyl groups in this compound imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1020724-91-7

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-(bromomethyl)-3-methyl-1-phenylpyrazole

InChI

InChI=1S/C11H11BrN2/c1-9-7-11(8-12)14(13-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

OTKPPYWRCHXJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CBr)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.